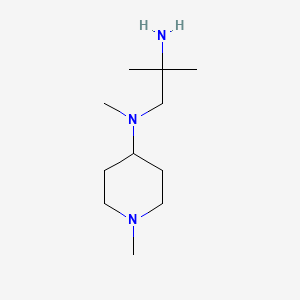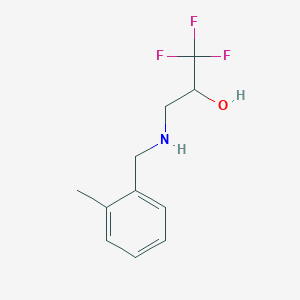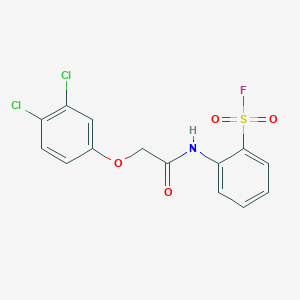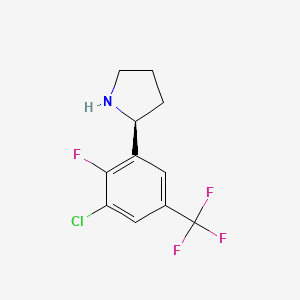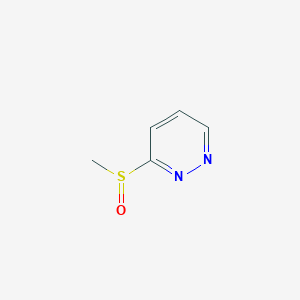![molecular formula C58H64O2S6 B13347451 3,16-dihexyl-3,16-bis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaene-7,20-dicarbaldehyde](/img/structure/B13347451.png)
3,16-dihexyl-3,16-bis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaene-7,20-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,16-dihexyl-3,16-bis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[1212002,1204,1105,9015,25017,24018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaene-7,20-dicarbaldehyde is a complex organic compound with a unique structure that includes multiple hexyl groups and a hexathiaoctacyclo framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,16-dihexyl-3,16-bis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaene-7,20-dicarbaldehyde typically involves multi-step organic reactions. These steps may include:
- Formation of the hexathiaoctacyclo framework through cyclization reactions.
- Introduction of hexyl groups via alkylation reactions.
- Functionalization of the phenyl groups with hexyl substituents.
- Final steps involving the introduction of aldehyde groups.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aldehyde groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The phenyl and hexyl groups may participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), platinum (Pt).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various functionalized derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules and materials. Its unique structure makes it a candidate for studying novel organic reactions and mechanisms.
Biology
In biological research, the compound may be explored for its potential bioactivity. Its interactions with biological molecules and systems can provide insights into new therapeutic agents.
Medicine
The compound’s structure may allow it to interact with specific biological targets, making it a potential candidate for drug development. Research may focus on its efficacy and safety in treating various diseases.
Industry
In the industrial sector, the compound may be used in the development of advanced materials, such as organic semiconductors, due to its electronic properties.
Mechanism of Action
The mechanism by which 3,16-dihexyl-3,16-bis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaene-7,20-dicarbaldehyde exerts its effects depends on its interactions with molecular targets. These may include:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating receptor activity to influence cellular signaling.
Altering membrane properties: Affecting the fluidity and permeability of cell membranes.
Comparison with Similar Compounds
Similar Compounds
3,16-dihexyl-3,16-bis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaene-7,20-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of aldehydes.
3,16-dihexyl-3,16-bis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaene-7,20-diol: Similar structure but with alcohol groups instead of aldehydes.
Uniqueness
The uniqueness of 3,16-dihexyl-3,16-bis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaene-7,20-dicarbaldehyde lies in its specific arrangement of hexyl and phenyl groups, as well as the presence of multiple sulfur atoms in the hexathiaoctacyclo framework. This structure imparts unique chemical and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C58H64O2S6 |
|---|---|
Molecular Weight |
985.5 g/mol |
IUPAC Name |
3,16-dihexyl-3,16-bis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaene-7,20-dicarbaldehyde |
InChI |
InChI=1S/C58H64O2S6/c1-5-9-13-17-21-37-23-27-39(28-24-37)57(31-19-15-11-7-3)45-49-43(33-41(35-59)61-49)63-51(45)53-47(57)55-56(65-53)48-54(66-55)52-46(50-44(64-52)34-42(36-60)62-50)58(48,32-20-16-12-8-4)40-29-25-38(26-30-40)22-18-14-10-6-2/h23-30,33-36H,5-22,31-32H2,1-4H3 |
InChI Key |
FGLDSWVOVXMNJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C2(C3=C(C4=C2C5=C(S4)C6=C(S5)C7=C(C6(CCCCCC)C8=CC=C(C=C8)CCCCCC)C9=C(S7)C=C(S9)C=O)SC1=C3SC(=C1)C=O)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


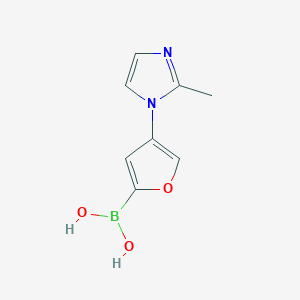
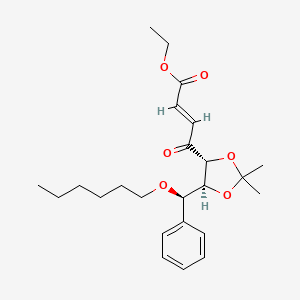

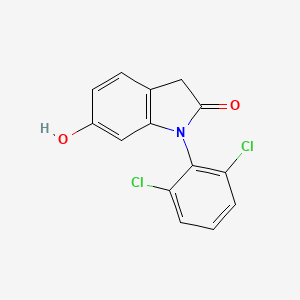

![2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B13347382.png)
